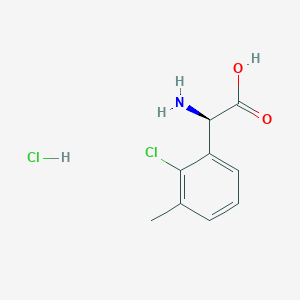![molecular formula C26H17N3O4 B13039344 2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenanthroimidazole moiety, which is known for its fluorescence properties, and a benzoate ester, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate typically involves multiple steps, starting with the preparation of the phenanthroimidazole core. This can be achieved through a cyclization reaction involving a phenanthrene derivative and an appropriate amine. The resulting phenanthroimidazole is then esterified with 2,5-dioxopyrrolidin-1-yl benzoate under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenanthroimidazole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted benzoates.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, which can be utilized in various analytical techniques.
Biology: The compound can be used in bioimaging to visualize cellular structures and processes.
Industry: The compound can be used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate involves its interaction with molecular targets through its functional groups. The phenanthroimidazole moiety can interact with various biomolecules through π-π stacking interactions, while the benzoate ester can undergo hydrolysis to release active compounds. These interactions can modulate biological pathways and processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used to improve monoclonal antibody production in cell cultures.
Uniqueness
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate is unique due to its combination of a fluorescent phenanthroimidazole moiety and a reactive benzoate ester. This dual functionality allows it to be used in a variety of applications, from bioimaging to materials science.
Propiedades
Fórmula molecular |
C26H17N3O4 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate |
InChI |
InChI=1S/C26H17N3O4/c30-21-13-14-22(31)29(21)33-26(32)16-11-9-15(10-12-16)25-27-23-19-7-3-1-5-17(19)18-6-2-4-8-20(18)24(23)28-25/h1-12H,13-14H2,(H,27,28) |
Clave InChI |
WAMOUNPTRGUQLD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=NC4=C(N3)C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)
![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)





